Compound Description: This compound features a 5-nitroimidazole scaffold with a N-tosylbenzylimine moiety introduced at position 2. The researchers successfully generated a stable carbanion at position 2 of the 5-nitroimidazole using TDAE methodology. []
2-Aryl-2H,4H-imidazo[4,5-d][1,2,3]triazoles
Compound Description: This series of compounds was synthesized by reacting triethyl N-(1-ethyl-2-methyl-4-nitro-1H-imidazol-5-yl)phosphorimidate with various aryl isocyanates. The study investigated the reaction mechanism and characterized a carbodiimide intermediate. []
Compound Description: This series of compounds was synthesized through a multi-step process starting from 6-(2,2,2-trifluoroethoxy) nicotinic acid. The final step involved reacting 3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-amine with different carboxylic acids. These derivatives were then evaluated for their antibacterial activity. []
Compound Description: This compound, a potent glycine transporter 1 (GlyT1) inhibitor, was designed by combining structural elements from different chemotypes. It exhibited significant effects in rodent models for schizophrenia without causing adverse central nervous system side effects. []
Compound Description: This organometallic compound, characterized by X-ray crystallography, features a palladium(II) center coordinated to a ligand containing an imidazole ring and a pyrrolidine ring. []
Compound Description: This compound was synthesized and characterized using FTIR, 1H NMR, 13C NMR, and DEPT 135 analysis. It was tested for antimicrobial activity but did not show activity against the tested organisms. []
Compound Description: This compound acts as a Selective Serotonin One F Receptor Agonist (SSOFRA) and was investigated for the treatment of migraine. It displays high selectivity for the 5-HT1F receptor over other 5-HT1 receptor subtypes. []
Compound Description: The research focuses on developing a novel method for preparing a specific crystal form of this compound, a zwitterion. This involves combining a strong ionizable acid form of the compound with an inorganic base. [, , , , ]
Compound Description: This compound serves as a fluorescent labeling reagent used in a high-performance liquid chromatographic method for quantifying MDMA and MDA in biological samples. []
Compound Description: The crystal structure of this compound revealed a 'U-shaped' conformation stabilized by an intramolecular antiparallel carbonyl electrostatic interaction. []
Compound Description: This research investigates EMTPP's mechanism-based inactivation of cytochrome P450 2D6. The study provides kinetic characterization and evidence for apoprotein adduction. []
Compound Description: CPI-1205 is a potent and selective inhibitor of histone methyltransferase EZH2. It has shown efficacy in a xenograft model and is currently being evaluated in Phase I clinical trials for B-cell lymphoma. []
Compound Description: This research focuses on the development of ester prodrugs of [3-(1-(1H-imidazol-4-yl)ethyl)-2-methyl-phenyl]methanol, investigating their potential for reducing intraocular pressure, treating skin diseases and conditions, and retinal diseases. [, , , , ]
Compound Description: This study describes the crystal structure of a mononuclear copper(II) complex. The copper(II) center is coordinated to two N-donor ligands, one being histamine and the other a novel tridentate ligand featuring three imidazole rings. []
5-[(2-Methyl-5-nitro-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole-2(3H)thione and N-Substituted 2-Amino-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-1,3,4-thiadiazoles
Compound Description: These compounds were synthesized from metronidazole through a series of reactions involving oxidation, esterification, hydrazide formation, and cyclization reactions. []
Compound Description: The crystal structure of this compound was analyzed, revealing intermolecular interactions such as C—H⋯O and C—H⋯N hydrogen bonds that contribute to its packing arrangement. [, ]
Compound Description: This research investigates the synthesis, characterization, and biological activities of a series of transition metal complexes. The study focused on their antimicrobial, antimycobacterial, and cytotoxic properties. []
Compound Description: This study addresses the low oral bioavailability of the cardiotonic agent 4-ethyl-1,3-dihydro-5-[4-(2-methyl-1H-imidazol-1-yl)benzoyl]-2H-imidazol-2-one by developing N-acyl prodrug derivatives to enhance its pharmacokinetic properties. []
Compound Description: This study involved synthesizing a series of N'-{4-[2-(1H-benzimidazol-2-YL)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide derivatives and evaluating their anti-inflammatory activity using the rat paw edema method. []
Compound Description: This research explores pharmaceutical compositions containing (3-(1-(1H-imidazol-4-yl)ethyl)-2-methyl-phenyl)methanol for potential use in treating chronic pain. []
Compound Description: K-604 is a potent and water-soluble acyl-CoA:cholesterol O-acyltransferase-1 (ACAT-1) inhibitor, demonstrating significant improvement in aqueous solubility and oral absorption compared to its predecessor compound. []
Compound Description: This research describes the synthesis and crystal structure of rac-2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methyl-N-phenyl-N′-(triisopropylsilyl)benzenesulfondiimidoate, representing a new class of compounds with a unique sulfur-nitrogen bonding arrangement. [, ]
Compound Description: This study reports the crystal structure of 1-ethyl-3-methyl-1H-imidazol-3-ium spiropentaborate, highlighting the conformational features of both the anion and cation and the intermolecular interactions contributing to crystal packing. []
Compound Description: This study investigates a copper (II) complex coordinated with ligands containing benzimidazole units, discussing its crystal structure and the distorted tetrahedral environment around the copper ion. []
Compound Description: This research investigates the crystal structure and spectral properties of a synthetically modified green fluorescent protein (GFP) chromophore derivative, highlighting its potential utility in live-cell imaging applications. []
Compound Description: This research focuses on developing a sensitive analytical method for quantifying a specific genotoxic impurity in Osimertinib mesylate, an antineoplastic agent, using UPLC-QDa. []
Compound Description: This study describes the synthesis and characterization of 4-phenyl-3-[(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazole-5-thione. The analysis of its crystal structure reveals the stabilizing influence of intermolecular N—H⋯N hydrogen bonding and C—H⋯π interactions on its molecular structure and packing. []
Compound Description: This study elucidates the crystal structure of (Z)-ethyl 2-{5-[(2-benzylidene-3-oxo-2,3-dihydrobenzo[b][1,4]thiazin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate, detailing the conformational preferences of the molecule and the intermolecular interactions contributing to its crystal packing. []
Compound Description: The crystal structure of this compound was solved and analyzed, revealing the planarity of the dihydroquinoxalinone moiety and the contribution of various hydrogen bonding and π-stacking interactions to the formation of chains and layers in the crystal lattice. []
Compound Description: The crystal structure of this compound was analyzed, revealing its three-dimensional architecture and the presence of weak hydrogen bonding and π-stacking interactions. []
Compound Description: This study developed a normal-phase liquid chromatographic method to determine the chiral purity of (R)-3-((1-methylpyrrolidin-2-yl)methyl)-5-(methylsulfonylmethyl)-1H-indole, a key starting material in the synthesis of Eletriptan hydrobromide. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.